molecular formula C13H18N2 B13256896 3-(Pyridin-2-ylmethyl)-8-azabicyclo[3.2.1]octane

3-(Pyridin-2-ylmethyl)-8-azabicyclo[3.2.1]octane

Cat. No.: B13256896
M. Wt: 202.30 g/mol
InChI Key: GOQCAAHUJGRBRW-UHFFFAOYSA-N
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Description

3-(Pyridin-2-ylmethyl)-8-azabicyclo[3.2.1]octane is a chemical compound based on the 8-azabicyclo[3.2.1]octane scaffold, a structure of significant interest in medicinal chemistry and pharmaceutical research. This scaffold is a key feature in compounds developed as monoamine reuptake inhibitors . Such inhibitors play a crucial role in neuroscience research by modulating neurotransmitter levels in the synapse, making them valuable tools for studying the pathophysiology of central nervous system (CNS) disorders . The specific substitution with a pyridin-2-ylmethyl group at the 3-position is a common strategy in drug discovery to fine-tune the molecule's properties, as seen in closely related structures like 3-((pyridin-3-yl)methyl)-8-azabicyclo[3.2.1]octane and 3-(pyrazin-2-ylmethyl)-8-azabicyclo[3.2.1]octane . Researchers can utilize this compound as a critical building block or a reference standard in the design and synthesis of novel bioactive molecules. Its potential applications extend to probing neurological pathways and developing new therapeutic agents for various diseases . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

3-(pyridin-2-ylmethyl)-8-azabicyclo[3.2.1]octane

InChI

InChI=1S/C13H18N2/c1-2-6-14-11(3-1)7-10-8-12-4-5-13(9-10)15-12/h1-3,6,10,12-13,15H,4-5,7-9H2

InChI Key

GOQCAAHUJGRBRW-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC1N2)CC3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-2-ylmethyl)-8-azabicyclo[3.2.1]octane typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyridine-2-carbaldehyde with a bicyclic amine under specific conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-2-ylmethyl)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed using halogenating agents like N-bromosuccinimide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: N-bromosuccinimide in an organic solvent like dichloromethane.

Major Products

    Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.

    Reduction: Saturated derivatives with reduced double bonds.

    Substitution: Halogenated derivatives with bromine or chlorine atoms.

Scientific Research Applications

3-(Pyridin-2-ylmethyl)-8-azabicyclo[3.2.1]octane has several scientific research applications:

    Medicinal Chemistry: It is used as a scaffold for the development of new pharmaceutical agents, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in studies related to receptor binding and enzyme inhibition.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Pyridin-2-ylmethyl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets such as receptors or enzymes. The pyridine ring can engage in π-π stacking interactions, while the azabicyclooctane structure provides rigidity and spatial orientation. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted 8-Azabicyclo[3.2.1]octane Derivatives

The following table summarizes key structural analogs and their properties:

Compound Name Substituents/Modifications Biological Target/Activity Key Findings/Applications References
3-(Pyridin-2-ylmethyl)-8-azabicyclo[3.2.1]octane Pyridin-2-ylmethyl at C3 Undisclosed (likely CNS targets) Under investigation for receptor modulation
NS12137 6-Fluoro-2-pyridyloxy at C3 Dopamine transporter (DAT) High affinity for DAT; potential imaging agent
RTI336 4-Chlorophenyl at C3β; isoxazole at C2β DAT inhibition Clinical candidate for cocaine addiction
22e () Cyclopropylmethyl at C8; diarylmethoxyethylidene at C3 NK1 receptor antagonists High hNK1 affinity; selectivity over hERG
Maraviroc metabolite Triazole-linked bicyclo scaffold CCR5 chemokine receptor Antiviral activity (HIV-1 entry inhibition)
3-[(Pyridin-4-yl)methyl]-8-azabicyclo[3.2.1]octane Pyridin-4-ylmethyl at C3 Not specified Commercial availability as a research chemical

Structural and Functional Insights

Substituent Position and Bioactivity
  • Pyridine Position: The pyridin-2-ylmethyl group in the target compound contrasts with analogs like 3-[(Pyridin-4-yl)methyl]-8-azabicyclo[3.2.1]octane (), where the pyridine nitrogen’s position alters electronic properties and binding interactions.
  • C8 Modifications : Derivatives with C8 substitutions (e.g., cyclopropylmethyl in 22e ) show improved selectivity for NK1 receptors over hERG channels, reducing cardiotoxicity risks .
Pharmacological Profiles
  • DAT Inhibitors : RTI336 () and cocaine share the tropane core but differ in substituents. RTI336’s 4-chlorophenyl and isoxazole groups enhance DAT affinity and metabolic stability compared to the methyl ester in cocaine.
  • NK1 Antagonists : Compounds like 22e and 21f () demonstrate that acidic C6 substituents (e.g., fluorophenyl) optimize hNK1 binding (IC₅₀ < 10 nM) while minimizing off-target effects .

Neuropharmacology

  • DAT Imaging : NS12137’s fluorine substituent allows PET imaging of dopamine neurons, aiding in Parkinson’s disease research .

Antiviral Activity

  • Maraviroc’s metabolite containing the 8-azabicyclo[3.2.1]octane scaffold blocks HIV-1 entry by targeting CCR5, demonstrating the scaffold’s versatility beyond CNS applications .

Biological Activity

3-(Pyridin-2-ylmethyl)-8-azabicyclo[3.2.1]octane is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This compound features an azabicyclo[3.2.1]octane skeleton, which is known for its rigidity and ability to mimic natural product conformations, making it a valuable scaffold for drug design.

The molecular formula of 3-(Pyridin-2-ylmethyl)-8-azabicyclo[3.2.1]octane is C13H18N2C_{13}H_{18}N_{2} with a molecular weight of 202.30 g/mol . Its structure includes a pyridin-2-ylmethyl substituent, which may influence its biological activity by enhancing binding affinity to various receptors.

PropertyValue
CAS Number1442100-39-1
Molecular FormulaC13H18N2
Molecular Weight202.30 g/mol
DensityN/A
Boiling PointN/A

Biological Activity

Research indicates that 3-(Pyridin-2-ylmethyl)-8-azabicyclo[3.2.1]octane exhibits significant biological activity, particularly as a potential monoamine reuptake inhibitor. This class of compounds is crucial in the treatment of various neurological disorders, including depression and anxiety.

The compound's mechanism primarily involves the inhibition of neurotransmitter reuptake, specifically targeting serotonin, norepinephrine, and dopamine transporters . This action can lead to increased levels of these neurotransmitters in the synaptic cleft, thereby enhancing mood and alleviating symptoms of depression.

Case Studies and Research Findings

Several studies have explored the biological activity of related azabicyclic compounds, highlighting their potential as therapeutic agents:

  • NAAA Inhibition : A study identified novel azabicyclic compounds with high inhibitory activity against N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a role in inflammation management . The structural similarities suggest that 3-(Pyridin-2-ylmethyl)-8-azabicyclo[3.2.1]octane may exhibit comparable effects.
  • Dopamine Transporter Inhibition : Research on azabicyclo[3.2.1]octanes has shown that modifications in the structure can lead to varying degrees of dopamine transporter inhibition, suggesting that similar derivatives could be synthesized from 3-(Pyridin-2-ylmethyl)-8-azabicyclo[3.2.1]octane for enhanced efficacy .

Structure-Activity Relationship (SAR)

The biological activity of 3-(Pyridin-2-ylmethyl)-8-azabicyclo[3.2.1]octane can be influenced by its structural modifications:

Compound NameIC50 (μM)Notes
3-(Pyridin-2-ylmethyl)-8-azabicyclo[3.2.1]octaneTBDPotential monoamine reuptake inhibitor
Pyrazole derivatives<0.042High selectivity for NAAA
Other azabicyclic derivativesVariesActivity depends on substituent variations

Q & A

Q. What are the foundational synthetic strategies for 3-(Pyridin-2-ylmethyl)-8-azabicyclo[3.2.1]octane?

  • Methodological Answer : The compound is synthesized via radical cyclization using precursors like 1-allyl-substituted azetidin-2-ones. For example, n-tributyltin hydride and AIBN in toluene enable cyclization with >99% diastereocontrol . Alternatively, coupling reactions with pyridinylmethyl groups can be achieved using intermediates like nortropinone hydrochloride, as seen in the synthesis of analogous bicyclic amines . Key steps include refluxing with anhydrous potassium carbonate in DMF, followed by recrystallization for purification.

Q. Which characterization techniques are critical for confirming the structure of this bicyclic compound?

  • Methodological Answer :
  • X-ray crystallography : Resolves stereochemistry and ring conformations (e.g., chair/envelope conformations in fused rings) .
  • NMR spectroscopy : Assigns proton environments (e.g., pyridinylmethyl substituents) and diastereomer ratios .
  • HPLC : Validates purity (>95% via reversed-phase methods) .
  • Mass spectrometry : Confirms molecular weight (e.g., 423.46 g/mol for derivatives) .

Q. How are structure-activity relationship (SAR) studies designed for derivatives of this scaffold?

  • Methodological Answer : SAR studies involve systematic substitution at the pyridinylmethyl or bicyclic amine positions. For example:
  • Pyridinyl modifications : Introducing methoxy or fluoro groups (e.g., NS8880 for NET targeting) .
  • Bicyclic core alterations : Substituting with benzyl or cyclopropylmethyl groups to assess steric/electronic effects on receptor binding .
  • Biological assays (e.g., radioligand binding for NET affinity) validate activity .

Advanced Research Questions

Q. How can diastereoselectivity be optimized during radical cyclization for bicyclic amine synthesis?

  • Methodological Answer :
  • Reagent choice : n-tributyltin hydride and AIBN enhance radical stability, achieving >99% diastereomeric excess .
  • Solvent effects : Non-polar solvents (e.g., toluene) favor transition-state alignment .
  • Temperature control : Slow heating (0–5°C to reflux) minimizes side reactions .
  • Post-reaction refinement : Column chromatography or recrystallization isolates dominant diastereomers .

Q. What methodologies are used to evaluate the biological activity of NET-targeting derivatives?

  • Methodological Answer :
  • Radiotracer synthesis : Incorporate isotopes (e.g., ¹¹C/¹⁸F) for PET imaging probes .
  • In vitro binding assays : Use transfected cells expressing NET to measure IC₅₀ values .
  • In vivo pharmacokinetics : Assess blood-brain barrier penetration in rodent models .
  • Structural analogs : Compare with known NET inhibitors (e.g., reboxetine derivatives) for affinity validation .

Q. How are structural contradictions resolved between computational models and experimental data?

  • Methodological Answer :
  • Crystallographic refinement : Adjusts disordered atoms (e.g., fluorine in nitroaryl groups) via split models and soft restraints .
  • DFT calculations : Compare computed vs. experimental dihedral angles (e.g., 86.59° in crystal structures) .
  • Spectroscopic validation : Overlay predicted and observed NMR/IR spectra to confirm conformers .

Q. What strategies ensure compound stability during storage and handling?

  • Methodological Answer :
  • Storage conditions : Use amber vials under inert gas (N₂/Ar) at -20°C to prevent oxidation .
  • Hygroscopicity management : Lyophilize hydrochloride salts for long-term stability .
  • Handling protocols : Employ gloveboxes for air-sensitive intermediates (e.g., radical precursors) .

Q. How is computational modeling applied to predict pharmacological properties?

  • Methodological Answer :
  • Docking studies : Use software (e.g., AutoDock Vina) to simulate binding to NET or related targets .
  • ADMET prediction : Tools like SwissADME estimate logP, BBB permeability, and metabolic liabilities .
  • Conformational sampling : Molecular dynamics (MD) simulations assess ring flexibility and substituent interactions .

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